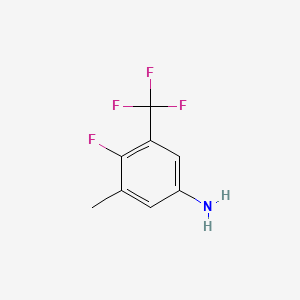

4-Fluoro-3-methyl-5-(trifluoromethyl)aniline

Description

Structural Identification and Nomenclature

This compound represents a sophisticated example of polysubstituted aromatic amine chemistry, incorporating multiple fluorine-containing functional groups within a single molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the positions of substituents relative to the primary amino group on the benzene ring. The molecular structure features an aniline backbone with three distinct substituents: a fluorine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position.

The compound's molecular formula C8H7F4N encompasses eight carbon atoms, seven hydrogen atoms, four fluorine atoms, and one nitrogen atom, yielding a molecular weight of 193.145 grams per mole. The Chemical Abstracts Service registry number 1373920-72-9 uniquely identifies this compound in chemical databases worldwide. The International Chemical Identifier key HNXLESNHAMSHBA-UHFFFAOYSA-N provides an additional standardized identification system for computational chemistry applications.

The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(=C1F)C(F)(F)F)N clearly illustrates the connectivity pattern of atoms within the molecular structure. This notation system facilitates computer-based chemical information processing and database searches. The compound's systematic structure incorporates both electron-withdrawing fluorine substituents and an electron-donating amino group, creating a complex electronic environment that influences its chemical reactivity and physical properties.

The structural complexity of this compound becomes apparent when examining the spatial arrangement of its substituents. The presence of multiple fluorine atoms creates significant steric and electronic effects that distinguish this compound from simpler aniline derivatives. The trifluoromethyl group, in particular, exerts profound influence on the compound's properties due to the high electronegativity of fluorine atoms and the unique bonding characteristics of the carbon-fluorine bond.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound reflects the broader evolution of organofluorine chemistry from its nineteenth-century origins to modern synthetic achievements. The scientific field of organofluorine chemistry began before elemental fluorine itself was isolated, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. Borodin's pioneering work established the fundamental halogen exchange methodology that remains broadly utilized in contemporary fluorine chemistry and fluorochemical industry applications.

The actual first synthesis of an organofluorine compound occurred even earlier, when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate in 1835. This early achievement preceded the isolation of elemental fluorine by Moissan in 1886, who electrolyzed a molten mixture of potassium hydrogen difluoride and hydrogen fluoride. The formation of aromatic carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and later refined by Lenz in 1877.

The development of aromatic fluorination methodologies gained momentum in the early twentieth century with Schiemann's discovery of an aromatic fluorination methodology in 1927. This reaction involved preparation of diazonium salts from aromatic amines followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. Gottlieb's report of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936 provided another important synthetic route for fluoroarene synthesis.

The preparation of aromatic compounds with fluorinated side chains was first achieved by Swarts in 1898, who discovered that benzotrichloride reacted rapidly with antimony trifluoride. This conversion from aromatic trichloromethyl groups to trifluoromethyl groups was later achieved using hydrogen fluoride and became an important industrial process in the 1930s. These historical developments established the foundational methodologies that enable the synthesis of complex multifluorinated compounds like this compound.

World War II marked a pivotal period in organofluorine chemistry development, driven by the Manhattan Project's requirement for materials compatible with uranium hexafluoride. The need for fluorine-resistant materials accelerated research into fluoropolymers and fluorinated compounds, leading to major advances in synthetic methodologies. Starting in the late 1940s, a series of electrophilic fluorinating methodologies were introduced, beginning with cobalt trifluoride. Electrochemical fluorination, developed by Joseph Simons in the 1930s, enabled generation of highly stable perfluorinated materials.

Significance of Multifluorinated Aniline Derivatives

Multifluorinated aniline derivatives, exemplified by this compound, occupy a crucial position in contemporary organic chemistry due to their unique electronic properties and synthetic versatility. The presence of multiple fluorine atoms within the molecular structure significantly enhances chemical reactivity and biological properties, making these compounds valuable intermediates in pharmaceutical and agrochemical development. The trifluoromethyl group, in particular, has become recognized as a privileged structural motif in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and biological activity.

The significance of compounds like this compound extends beyond their immediate synthetic utility to encompass their role as building blocks for more complex molecular architectures. Related trifluoromethylated aniline derivatives have found application in the synthesis of various pharmaceutical actives, including bendroflumethiazide diuretic, travoprost prostaglandins, bicalutamide anti-androgens, niflumic acid analgesics, and ticarbodine anthelmintics. In agricultural chemistry, these compounds serve as precursors for herbicide materials such as fluochloridone and fluometuron.

The electronic properties of multifluorinated aniline derivatives result from the complex interplay between electron-donating amino groups and electron-withdrawing fluorinated substituents. This electronic modulation creates compounds with precisely tuned reactivity profiles that can be exploited in selective synthetic transformations. The fluorine atoms' high electronegativity and small van der Waals radius allow for the introduction of substantial electronic effects without significant steric hindrance, making these compounds particularly valuable in structure-activity relationship studies.

The development of efficient synthetic routes to compounds like this compound represents a significant achievement in modern organofluorine chemistry. Traditional approaches to fluorinated aromatic compounds often relied on harsh conditions or expensive reagents, limiting their practical application. However, advances in fluorination methodologies, including direct fluorination, nucleophilic aromatic substitution, and transition metal-catalyzed processes, have made these compounds more accessible to synthetic chemists.

The research applications of this compound span multiple scientific disciplines, from fundamental studies of fluorine's effects on molecular properties to applied research in drug discovery and materials science. The compound's unique substitution pattern provides opportunities for investigating the cooperative effects of multiple fluorine-containing groups within a single molecular framework. Such studies contribute to the broader understanding of how fluorine substitution influences molecular behavior and can guide the design of new fluorinated compounds with desired properties.

Propriétés

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXLESNHAMSHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-fluoro-3-methyl-5-(trifluoromethyl)aniline typically follows a multi-step process involving:

- Introduction of the trifluoromethyl group onto the aromatic ring

- Selective fluorination and methylation on the aromatic ring

- Reduction of nitro precursors to the corresponding aniline

The key challenge is controlling regioselectivity to ensure substitution at the 4-fluoro, 3-methyl, and 5-trifluoromethyl positions on the benzene ring.

Preparation via Nitration and Reduction of Trifluoromethylated Toluene Derivatives

A robust industrially scalable method involves starting from 2-trifluoromethyl toluene, which undergoes nitration and subsequent reduction to yield the corresponding aniline:

Step 1: Nitration

- React 2-trifluoromethyl toluene with nitrating agents such as nitric acid, sodium nitrate, or potassium nitrate.

- Use solvents like dichloromethane, dichloroethane, chloroform, acetic acid, or sulfuric acid.

- Reaction conditions: cooling to 0–10°C during addition, then stirring at 0–60°C for 1–4 hours.

- Product: 4-nitro-2-trifluoromethyl toluene (a key intermediate).

Step 2: Reduction

- Reduce the nitro group to an amine using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere at 0.5 MPa and 50°C) or iron powder with hydrochloric acid.

- The reduction yields 4-methyl-3-trifluoromethyl phenylamine, which corresponds closely to this compound depending on substitution pattern control.

Example Data from Patent CN106316864A:

| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nitration | 2-Trifluoromethyl toluene, HNO3, H2SO4, 0–10°C | 4-nitro-2-trifluoromethyl toluene | 97 | Not specified |

| Reduction | Pd/C, H2 (0.5 MPa), MeOH, 50°C, 6 h | 4-methyl-3-trifluoromethyl phenylamine | 58 | >98% |

Alternative reduction with iron powder and ammonium chloride at 90°C also yields ~56% product with 98.5% purity.

This two-step method is noted for simplicity, high yield, and suitability for industrial scale-up.

Sulfur-Containing Intermediate Route via Thiophenol Derivatives

A more complex synthetic route reported in the literature involves the preparation of 4-fluoro-5-amino-2-methylbenzenethiol as an intermediate, followed by alkylation and cyclization steps to introduce trifluoroethyl substituents and piperazine rings. Although this route is primarily for phenylpiperazine derivatives, it provides insight into selective functionalization of fluorinated and trifluoromethylated anilines.

- Acetylation of 2-fluoro-4-methylaniline to protect the amine.

- Chlorosulfonic acid treatment to introduce sulfonyl chloride group regioselectively.

- Reduction of sulfonyl chloride to benzenethiol derivative using red phosphorus and iodine.

- Alkylation of thiol with 2,2,2-trifluoroethyl iodide to form trifluoroethylsulfanyl aniline.

- Cyclization with bis(2-chloroethyl)amine hydrochloride to form phenylpiperazine derivatives.

- Final trifluoromethanesulfonation to yield sulfonylated products.

Although this method is more elaborate, it demonstrates selective functional group transformations on fluorinated anilines and the incorporation of trifluoromethyl groups via trifluoroethyl sulfanyl intermediates.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The nitration and reduction route is preferred for industrial production due to its simplicity, use of readily available reagents, and high purity of products.

- The catalytic hydrogenation reduction provides a cleaner reaction with fewer byproducts compared to metal-acid reductions.

- The thiophenol intermediate method is more suited for complex derivative synthesis, such as piperazine-linked compounds with trifluoromethyl substituents.

- Safety protocols must be observed due to the toxicity and reactivity of fluorinated anilines and nitrating agents.

- Purification steps such as recrystallization and vacuum distillation are critical to achieving high purity (>98%) suitable for pharmaceutical or agrochemical applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

4-Fluoro-3-methyl-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form nitro or nitroso derivatives.

- Reduction: Reduced to its corresponding amine derivatives.

- Substitution: Engages in electrophilic aromatic substitution reactions to introduce different functional groups.

Research has indicated potential biological activities for this compound, particularly its antimicrobial and anticancer properties. The fluorine and trifluoromethyl groups enhance its binding affinity to various biological targets, influencing pathways such as cell signaling and metabolism.

Pharmaceutical Industry

In the pharmaceutical realm, this compound is explored as an intermediate in the synthesis of biologically active compounds. Its derivatives are being investigated for their efficacy in drug development, particularly in targeting specific diseases .

Agrochemicals

The compound's derivatives are also studied for their applications in agrochemicals. The presence of fluorine enhances the stability and effectiveness of pesticides and herbicides, making them more potent against target organisms while reducing environmental impact .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of fluorinated anilines, including this compound. It was found that modifications on the aniline structure significantly influenced cell viability in cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Synthesis of Agrochemicals

In another study, researchers synthesized various agrochemical derivatives using this compound as a starting material. The results demonstrated improved efficacy against pests compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing biological activity .

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, influencing biological pathways such as cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Substituent Effects on Acidity (pKa)

The positions and types of substituents significantly impact the acidity of aniline derivatives. For example:

- 3-(Trifluoromethyl)aniline : pKa = 3.49

- 4-(Trifluoromethyl)aniline : pKa = 2.75

- 2-(Trifluoromethyl)aniline : Predicted pKa = 1.10

The lower pKa of ortho -substituted trifluoromethyl anilines (e.g., 2-CF₃) is attributed to enhanced resonance stabilization of the deprotonated form. For 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline , the electron-withdrawing CF₃ and F groups likely reduce the pKa compared to unsubstituted aniline (pKa ≈ 4.6), but the methyl group may partially offset this effect.

Table 1: Acidity and Molecular Properties of Selected Aniline Derivatives

Commercial and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline are critical in synthesizing tyrosine kinase inhibitors (e.g., nilotinib) .

- Catalogs and Availability : Commercial suppliers (e.g., Alfa, Thermo Fisher) list trifluoromethyl anilines with varied substituents, reflecting demand in high-value chemical synthesis .

Activité Biologique

4-Fluoro-3-methyl-5-(trifluoromethyl)aniline is a fluorinated aniline derivative with significant potential in pharmaceuticals and agrochemicals due to its unique molecular structure and biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C8H7F4N

- Molecular Weight : Approximately 193.145 g/mol

- Structure : Contains a fluorine atom, a methyl group, and a trifluoromethyl group attached to an aniline backbone.

The presence of the trifluoromethyl group enhances the compound's electrophilicity, contributing to its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–2 µg/mL |

| Staphylococcus epidermidis | 1–2 µg/mL |

| Enterococcus spp. | 1–2 µg/mL |

| Bacillus subtilis | 1–4 µg/mL |

These findings suggest that the compound's hydrophobic substituents enhance its antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated. In vitro studies demonstrated significant inhibition of inflammatory cytokines, with the compound showing an inhibition percentage comparable to standard anti-inflammatory drugs:

- Inhibition of TNF-α : Up to 93.80% at 1 mM concentration.

- Comparative Analysis :

| Compound | Inhibition (%) at 1 mM |

|---|---|

| This compound | 93.80 |

| Diclofenac sodium | 90.21 |

The compound's ability to inhibit protein denaturation was also notable, with an IC50 value of 34.1 μg/mL, indicating its potential as a non-toxic anti-inflammatory agent .

Neuropharmacological Effects

Research into the neuropharmacological effects of fluorinated anilines suggests that they may influence NMDA receptor activity, which is crucial for various neuropsychiatric disorders. Compounds similar to this compound have shown high binding affinities:

| Compound Structure | Binding Affinity (Ki) |

|---|---|

| 5-Methyl derivative | 53 nM |

| 6-Methyl derivative | Higher than others |

This indicates that structural modifications can significantly affect the binding affinity and potential therapeutic effects on neuropsychiatric conditions .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of trifluoromethyl-substituted anilines demonstrated that those with hydrophobic substituents exhibited enhanced antibacterial activity. The tested derivatives included several fluorinated compounds, with MIC values consistently below those of their non-fluorinated counterparts .

- Anti-inflammatory Research : In a comparative study of anti-inflammatory agents, compounds similar to this compound showed significant promise in reducing edema in animal models, outperforming traditional NSAIDs in certain cases .

Q & A

Q. What are the key physicochemical properties of 4-fluoro-3-methyl-5-(trifluoromethyl)aniline, and how do they influence experimental design?

The compound is a liquid at room temperature with a density of 1.393 g/mL and a boiling point of 207–208°C . Its refractive index (n20/D 1.466) and fluorine-rich structure contribute to polar interactions, which must be considered in solvent selection for synthesis or purification. The trifluoromethyl group enhances thermal stability, making it suitable for high-temperature reactions. Safety protocols should address its acute toxicity (Oral Tox. 4, Skin Irrit. 2) and organ damage risks with prolonged exposure .

Q. What spectroscopic methods are optimal for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methyl group splitting (δ ~2.3 ppm). ¹³C NMR distinguishes CF₃ (δ ~120 ppm, quartet) and fluorinated aromatic carbons .

- UV-Vis : Absorption bands in 250–300 nm regions correlate with π→π* transitions in the aromatic ring .

Q. How should researchers handle safety risks during synthesis or handling?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to acute toxicity (Oral Tox. 4) and irritation risks (Skin Irrit. 2, Eye Irrit. 2). Emergency measures include eye washing and decontamination showers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., electronic properties vs. reactivity)?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing CF₃ and F groups lower HOMO energy, reducing nucleophilicity. Compare computed IR/Raman spectra with experimental data to validate structural assignments .

Q. What strategies optimize regioselective functionalization of the aromatic ring?

The electron-deficient aromatic ring (due to -CF₃ and -F) favors electrophilic substitution at the para position to fluorine. Use directing groups (e.g., NH₂) or transition metal catalysts (Pd, Cu) for cross-coupling reactions. Competitive experiments with halogenated analogs (e.g., 4-chloro derivatives) can clarify substituent effects .

Q. How do fluorinated substituents impact biological activity in agrochemical or pharmaceutical applications?

- Lipophilicity : CF₃ increases logP, enhancing membrane permeability.

- Metabolic Stability : Fluorine resists oxidative degradation, prolonging half-life.

- Target Binding : Fluorine’s electronegativity modulates hydrogen bonding. Compare activity with non-fluorinated analogs (e.g., 3-methyl-5-nitroaniline) to isolate fluorination effects .

Methodological Challenges

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Step 1 : Re-optimize computational parameters (e.g., basis sets, solvent models) in DFT.

- Step 2 : Validate via isotopic substitution (e.g., deuterated NH₂) or variable-temperature NMR to assess dynamic effects.

- Step 3 : Cross-reference with fluorinated analogs (e.g., 3-fluoro-4-methoxyaniline) to identify systematic errors .

Q. What are the best practices for synthesizing derivatives while minimizing decomposition?

- Low-Temperature Reactions : Use ice baths for nitration or sulfonation to prevent NH₂ oxidation.

- Protective Groups : Acetylate the amine (e.g., using acetic anhydride) before harsh reactions.

- Catalytic Systems : Employ Pd/C or CuI for Ullmann couplings to reduce side-product formation .

Comparative Analysis

Q. How does the reactivity of this compound compare to non-fluorinated or mono-fluorinated analogs?

| Substituent | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| -CF₃ + -F | Low (meta-directing) | Moderate (NH₂ activation) |

| -CH₃ + -Cl | Moderate (ortho/para) | High (Cl as leaving group) |

| -NO₂ + -F | Very low (deactivation) | Negligible |

Fluorine’s inductive effect dominates over resonance, making the compound less reactive than chloro analogs but more stable than nitro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.